N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide
Description
N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylsulfonyl group at the 6-position and an isoxazole-5-carboxamide moiety at the 2-position. This structural combination confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in kinase inhibition or antimicrobial activity, as inferred from analogs in the provided evidence .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S2/c1-21(17,18)7-2-3-8-10(6-7)20-12(14-8)15-11(16)9-4-5-13-19-9/h2-6H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIKPJLEHPQPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. One common method involves the reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole core . The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
The isoxazole ring is often synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene . The final step involves coupling the benzo[d]thiazole and isoxazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of nitro groups yields amines.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of isoxazole compounds exhibit potent anticancer properties. Specifically, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the effects of several isoxazole derivatives, including those similar to this compound, on human cancer cell lines such as Colo205, U937, MCF7, and A549. The compound exhibited significant cytotoxicity, particularly against the Colo205 cell line, with an IC50 value ranging from 5.04 to 13 μM. The mechanism of action involved G2/M cell cycle arrest and apoptosis induction through the modulation of mitochondrial proteins like Bcl-2 and Bax, leading to caspase activation .
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| Colo205 | 5.04 - 13 | G2/M arrest, apoptosis |
| U937 | Not specified | Not specified |
| MCF7 | Not specified | Not specified |
| A549 | Not specified | Not specified |
Antitubercular Properties
The compound also shows promise as an antitubercular agent. The rise of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents.
Case Study: Antitubercular Activity
A series of substituted isoxazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among these, compounds structurally related to this compound demonstrated high inhibitory activity against both susceptible and resistant strains of M. tuberculosis, with minimal inhibitory concentrations (MIC) indicating effective potential for treating tuberculosis .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| N-phenyl-5-(2-(p-tolylamino)... | Low MIC | High activity against Mtb |
| N-(pyridin-2-yl)-5-(2-(p-tolylamino)... | Low MIC | High activity against Mtb |
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its effects is crucial for optimizing its therapeutic potential.
Biochemical Pathways
The anticancer effects are primarily mediated through the induction of apoptosis via mitochondrial pathways. Increased levels of p53 protein were observed in treated cells, suggesting a role in DNA damage response and cell cycle regulation. Additionally, the balance between pro-apoptotic and anti-apoptotic proteins was disrupted, leading to enhanced apoptotic signaling .
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can interact with active sites of enzymes, inhibiting their activity. The isoxazole ring may also play a role in binding to specific receptors, modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Modifications
The compound’s benzo[d]thiazole core is shared with other derivatives in the evidence, but substituent variations critically influence activity:
Research Findings and Limitations
Key Observations
- Methylsulfonyl groups, as in the target compound, are rare in the evidence but are known in medicinal chemistry to improve solubility and target binding .
Data Gaps
- No direct pharmacological data (e.g., IC₅₀, MIC) for the target compound are available in the provided evidence.
- Synthetic yields and scalability for methylsulfonyl-containing analogs are unreported.
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly its antibacterial and anti-inflammatory properties. This article provides an overview of the compound's synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound involves multiple steps, starting with the formation of the benzo[d]thiazole core through reactions involving 2-aminobenzenethiol and aldehydes or ketones under acidic conditions. The isoxazole ring is typically synthesized via a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkene.
Chemical Structure:
- Molecular Formula: C₁₈H₁₃N₃O₄S₂
- Molecular Weight: 399.4 g/mol
Antibacterial Activity
This compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that the compound demonstrates significant efficacy in inhibiting the growth of pathogenic bacteria, with minimum inhibitory concentration (MIC) values showing effectiveness comparable to standard antibiotics .
Table 1: Antibacterial Activity Profile
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Activity
The compound also displays notable anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC₅₀ values for COX inhibition indicate that this compound is a promising candidate for further development as an anti-inflammatory agent .
Table 2: COX Inhibition Data
| Compound | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| N-(6-(methylsulfonyl)... | 0.88 | >9.26 |
| Celecoxib | 0.62 | 8.60 |
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The benzo[d]thiazole moiety may interact with active sites on enzymes, inhibiting their activity, while the isoxazole ring enhances binding to relevant biological targets .
Case Studies
-
Case Study on Antibacterial Efficacy:
A study conducted by Pottorf et al. evaluated the antibacterial properties of several derivatives including this compound against resistant strains of bacteria. The results indicated significant antibacterial activity with MIC values lower than those of traditional antibiotics such as penicillin . -
Case Study on Anti-inflammatory Response:
In vivo studies assessed the anti-inflammatory effects of the compound in animal models of acute inflammation. Results demonstrated a reduction in paw swelling comparable to that observed with standard anti-inflammatory drugs such as aspirin, indicating its potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for preparing N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide, and what intermediates are critical?
Methodological Answer:
- Key Steps :
- Core Scaffold Assembly : Start with benzo[d]thiazole derivatives. Introduce the methylsulfonyl group at position 6 via sulfonation using chlorosulfonic acid or sulfur trioxide, followed by methylation with dimethyl sulfate .
- Isoxazole Carboxamide Coupling : React 5-carboxyisoxazole with benzo[d]thiazol-2-amine derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or acetonitrile under reflux .
- Critical Intermediates :
Q. How can researchers confirm the structural integrity of the synthesized compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., methylsulfonyl at C6 of benzo[d]thiazole, carboxamide linkage). Compare chemical shifts with analogous compounds in and .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for related thiazole-carboxamides in and .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] peak matching calculated mass).
Q. What solubility and stability profiles should be prioritized for in vitro assays?
Methodological Answer:
- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4). Use sonication or co-solvents (e.g., cyclodextrins) for hydrophobic compounds .
- Stability :
Advanced Research Questions
Q. How can researchers evaluate the compound’s potential as a kinase inhibitor in inflammatory or oncogenic pathways?
Methodological Answer:
- In Vitro Assays :
- Kinase Inhibition Screening : Use recombinant RIPK1 or other target kinases (). Measure IC via ADP-Glo™ or fluorescence polarization assays .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HT-29, MDA-MB-231) and primary immune cells. Correlate with necroptosis markers (e.g., phosphorylated MLKL) .
- Structural Insights : Perform molecular docking to predict interactions (e.g., benzo[d]thiazole with RIPK1’s hydrophobic pocket, carboxamide hydrogen bonds with Asp156) .
Q. How to resolve contradictions in bioactivity data across different substituent analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis :
- Data Normalization : Control for assay variability (e.g., cell passage number, enzyme lot) using reference inhibitors (e.g., GSK’872 for RIPK1) .
Q. What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
Q. How to address low yield in the final coupling step of the synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
